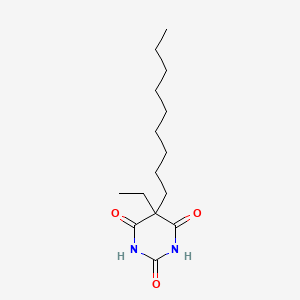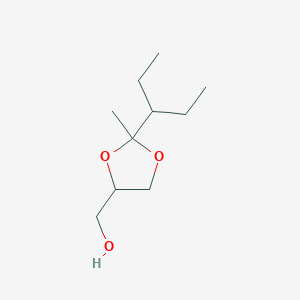
2-Methyl-2-s-pentyl-1,3-dioxolane-4-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-s-pentyl-1,3-dioxolane-4-methanol is an organic compound with the molecular formula C9H18O2. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is known for its unique structure, which includes a dioxolane ring fused with a methanol group. It is used in various scientific and industrial applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-2-s-pentyl-1,3-dioxolane-4-methanol can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol . The reaction typically involves the use of an acid catalyst to facilitate the formation of the dioxolane ring. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale acetalization or ketalization processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-s-pentyl-1,3-dioxolane-4-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like acids or bases to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions include various alcohols, aldehydes, ketones, and substituted dioxolanes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Methyl-2-s-pentyl-1,3-dioxolane-4-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-s-pentyl-1,3-dioxolane-4-methanol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with metal ions and participate in catalytic cycles. The dioxolane ring provides a unique structural framework that influences its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane: A simpler dioxolane compound without the methanol group.
2,2-Dimethyl-1,3-dioxolane-4-methanol: A similar compound with different substituents on the dioxolane ring.
4-Methyl-2-pentyl-1,3-dioxolane: Another related compound with a different alkyl group.
Uniqueness
2-Methyl-2-s-pentyl-1,3-dioxolane-4-methanol is unique due to its specific substituents and the presence of the methanol group, which imparts distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
63979-52-2 |
|---|---|
Fórmula molecular |
C10H20O3 |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
(2-methyl-2-pentan-3-yl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C10H20O3/c1-4-8(5-2)10(3)12-7-9(6-11)13-10/h8-9,11H,4-7H2,1-3H3 |
Clave InChI |
CHXCDXZCMNASDF-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C1(OCC(O1)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5e)-5-[(2-Methylpropyl)imino]furan-2(5h)-one](/img/structure/B14491949.png)

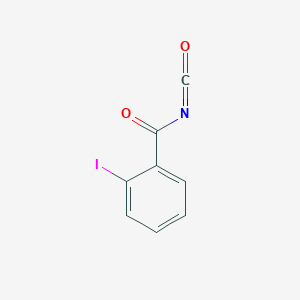
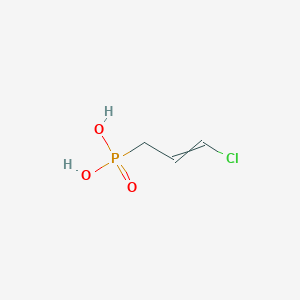
![{[(Benzylsulfanyl)(methanesulfonyl)methyl]sulfanyl}benzene](/img/structure/B14491958.png)

![3,8-Dimethylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14491975.png)
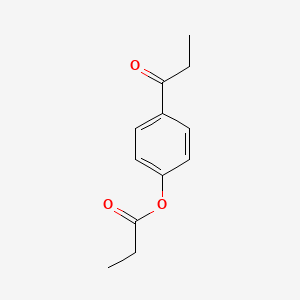
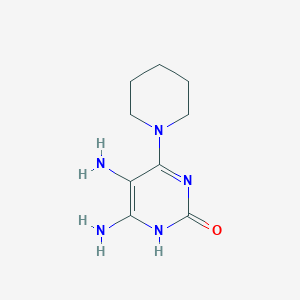
![sodium;cobalt(3+);1-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B14492011.png)

